2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline
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Overview
Description
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline is a complex organic compound that features a nitro group, an oxadiazole ring, and a propylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with a propylaniline derivative under suitable conditions, often using a catalyst or a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Halogenated Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used to study the effects of nitro and oxadiazole groups on biological systems.
Mechanism of Action
The mechanism of action of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
- N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Uniqueness
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the nitro group makes it particularly interesting for applications requiring electron-withdrawing groups and heterocyclic structures.
Properties
IUPAC Name |
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-18-14-9-8-13(11-15(14)21(22)23)17-19-16(20-24-17)12-6-4-3-5-7-12/h3-9,11,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJISPKGDWZAYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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